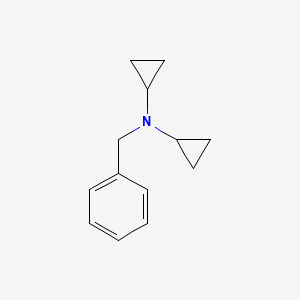

N-Benzyl-N-cyclopropylcyclopropanamine

Description

Properties

IUPAC Name |

N-benzyl-N-cyclopropylcyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-2-4-11(5-3-1)10-14(12-6-7-12)13-8-9-13/h1-5,12-13H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQCJEFVOVIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC2=CC=CC=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441371 | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246257-67-0 | |

| Record name | N,N-Dicyclopropylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=246257-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-N-cyclopropylcyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of N Benzyl N Cyclopropylcyclopropanamine Reactivity

Chemical Reactivity Profiling of Cyclopropylamine (B47189) Systems

The cyclopropylamine substructure is a key feature in numerous biologically active compounds and serves as a mechanistic probe for various oxidative enzymes. acs.org The inherent ring strain and the electronic nature of the substituents significantly influence the reactivity of cyclopropanes. nih.gov In cyclopropylamine systems, this reactivity is often manifested in their role as mechanism-based inactivators, or "suicide substrates," for enzymes like cytochrome P450 and monoamine oxidase. acs.orgresearchgate.net

The inactivation process is generally attributed to the formation of highly reactive intermediates following enzymatic oxidation. researchgate.net The rate of enzyme inactivation is sensitive to the structure of the cycloalkylamine; for instance, cyclopropylamines tend to be more potent inactivators than their cyclobutylamine (B51885) counterparts, a difference ascribed to the faster ring-opening rates of cyclopropyl-substituted aminium radicals. researchgate.net While the benzyl (B1604629) group in compounds like N-benzyl-N-cyclopropylamine is a common substituent used in these studies, it is the cyclopropyl (B3062369) portion that typically becomes covalently attached to the enzyme protein during inactivation. researchgate.net

Cytochrome P450-Catalyzed Oxidation Mechanisms of N-Benzyl-N-cyclopropylcyclopropanamine

The metabolism of N-benzyl-N-cyclopropylamine, a closely related analogue, by cytochrome P450 (P450) enzymes has been a subject of detailed mechanistic study to elucidate the pathways leading to its inactivation of the enzyme and the formation of specific metabolites. acs.orgnih.gov These investigations have critically evaluated the roles of different oxidative mechanisms.

Hydrogen Abstraction Pathways

Current evidence strongly supports that the P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine proceeds primarily through a conventional hydrogen abstraction mechanism. acs.orgnih.gov This pathway involves the abstraction of a hydrogen atom from a C-H bond by the activated P450 heme-oxygen species, followed by a hydroxyl recombination step. This process leads to the formation of unstable carbinolamine intermediates which then decompose to yield standard N-dealkylation products. nih.gov

Alternatively, for secondary cyclopropylamines, hydrogen abstraction can occur at the N-H bond. This generates a neutral aminyl radical, which is a key intermediate that can undergo rapid ring-opening, leading to either enzyme inactivation or the formation of ring-opened metabolites. acs.orgnih.gov

Evaluation of Single Electron Transfer (SET) Mechanisms

An alternative mechanism involving a single electron transfer (SET) from the amine nitrogen to the P450 iron-oxo complex was initially proposed to explain the suicide substrate activity of cyclopropylamines. nih.gov This pathway would generate an aminium radical cation, which could then undergo ring-opening. However, extensive studies have largely discredited a significant role for SET mechanisms in the P450 oxidation of cyclopropylamines. acs.orgnih.gov

Key evidence against the SET mechanism comes from comparative studies. For example, while horseradish peroxidase oxidation of N-cyclopropyl-N-methylaniline, which proceeds via a SET mechanism, leads exclusively to ring-opened products, its oxidation by P450 yields only cyclopropanone (B1606653) hydrate (B1144303) (a non-ring-opened product) and does not cause enzyme inactivation. nih.gov These findings indicate that P450 prefers a hydrogen abstraction pathway over SET for this class of compounds. acs.orgnih.gov

Formation of Reactive Intermediates and Specific Metabolites (e.g., cyclopropanone hydrate, 3-hydroxypropionaldehyde)

The oxidation of N-benzyl-N-cyclopropylamine by P450 enzymes results in the formation of distinct metabolites that provide insight into the operative mechanisms. nih.gov The two primary metabolites identified are cyclopropanone hydrate and 3-hydroxypropionaldehyde (3HP). acs.orgnih.gov

Cyclopropanone Hydrate : This product arises from the "ordinary" N-dealkylation of the cyclopropyl group. It is formed via the hydrogen abstraction/hydroxyl recombination pathway at the cyclopropyl C-H bond, leading to a carbinolamine that breaks down to release the aldehyde (as its hydrate). nih.gov

3-Hydroxypropionaldehyde (3HP) : The formation of this ring-opened product is believed to originate from the neutral aminyl radical intermediate. acs.orgnih.gov This radical, formed by hydrogen abstraction from the N-H bond, undergoes rapid ring-opening to produce a carbon-centered radical that is subsequently oxidized to 3HP. nih.gov The requirement of an N-H bond for this transformation is supported by the observation that several other cyclopropylamine-based P450 inactivators are also secondary amines. acs.org

Another significant pathway, particularly in microsomal systems, involves the formation of metabolic intermediate complexes (MICs). researchgate.netnih.gov This process, often facilitated by flavin-containing monooxygenase (FMO), can lead to the formation of a nitroso metabolite that binds tightly to the heme iron of P450, inhibiting its catalytic activity. nih.gov

| Metabolite | Proposed Formation Pathway | Key Intermediate | Reference |

|---|---|---|---|

| Cyclopropanone Hydrate | N-Dealkylation via C-H Abstraction/Recombination | Carbinolamine | nih.gov |

| 3-Hydroxypropionaldehyde (3HP) | Ring-Opening following N-H Abstraction | Neutral Aminyl Radical | acs.orgnih.gov |

| Metabolic Intermediate Complex (MIC) | Oxidation to Nitroso Metabolite and Heme Coordination | N-Hydroxyamine, Nitrone, Nitrosoalkane | researchgate.netnih.gov |

Ring-Opening Reactions of the Cyclopropylamine Moiety

The ring-opening of the cyclopropyl group is a central feature of cyclopropylamine reactivity, particularly in the context of enzyme inactivation. osti.gov The driving force for this reaction is the release of significant ring strain, which is over 100 kJ/mol. nih.gov This process can be initiated through radical or ionic mechanisms. bohrium.com

In the context of enzyme inhibition, the key step is the ring-opening of a cyclopropylamine radical cation to form a carbon-centered radical. osti.gov This reactive radical can then covalently bind to the enzyme's active site, leading to irreversible inactivation. osti.gov Electron spin resonance (ESR) studies have provided direct evidence for this ring-opening reaction. osti.gov

The dynamics of ring-opening are also studied in non-enzymatic systems. For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacid leads to ring-opening and trapping of the resulting dication by nucleophiles. nih.gov The specific bond that cleaves (vicinal vs. distal) can be influenced by the substituents on the cyclopropane (B1198618) ring. nih.gov Asymmetric photocycloadditions of cyclopropylamines also proceed through a ring-opening of a radical cation intermediate formed after photoexcitation. rsc.org

| Initiation Method | Key Intermediate | Primary Outcome | Reference |

|---|---|---|---|

| Enzymatic Oxidation (P450, MAO) | Aminium Radical Cation / Neutral Aminyl Radical | Enzyme Inactivation / Metabolite Formation | researchgate.netosti.gov |

| Superacid Catalysis | Ammonium-Carbenium Dication | Trapping by Nucleophiles | nih.gov |

| Photoexcitation | Radical Cation | Intermolecular Radical Addition | rsc.org |

Nucleophilic and Electrophilic Reactivity Studies of the Compound

The reactivity of this compound can be understood by considering its nucleophilic and electrophilic characteristics.

Nucleophilic Reactivity : The lone pair of electrons on the tertiary nitrogen atom confers nucleophilic character to the molecule. It can react with various electrophiles. However, the steric hindrance provided by the two cyclopropyl groups and the benzyl group may modulate this reactivity compared to less substituted amines.

Electrophilic Reactivity : While the amine itself is nucleophilic, the cyclopropane rings can act as electrophiles, particularly when activated. Cyclopropanes bearing an electron-accepting group are known to undergo polar, ring-opening reactions with strong nucleophiles. nih.govresearchgate.net In the case of this compound, protonation of the nitrogen atom by an acid would create a strong electron-withdrawing ammonium (B1175870) group. This activation could render the adjacent carbon atoms of the cyclopropane rings susceptible to nucleophilic attack, leading to ring-opening. This behavior is analogous to the well-studied ring-opening reactions of donor-acceptor cyclopropanes. bohrium.com The inherent ring strain makes these ring-opening reactions thermodynamically favorable. nih.gov

Studies on related systems, such as the lithiation of N-benzylamides, show that the N-benzyl group can direct reactivity, and the outcome is often dependent on the specific electrophile used in the reaction. nih.gov

The reactivity of this compound in transition metal-catalyzed transformations is a subject of significant interest, focusing on the activation and functionalization of its unique structural motifs. Mechanistic studies have shed light on the pathways through which this compound can undergo reactions such as transamidation and cross-coupling at the N-benzylic position. These investigations are crucial for the development of synthetic methodologies that leverage the distinct properties of the benzyl and cyclopropyl groups within the molecule.

Transamidation Reactions

Transition metal-catalyzed transamidation offers a powerful method for the conversion of stable amide bonds, a reaction that is typically challenging due to the high resonance stabilization of the amide functional group. While direct studies on this compound are not extensively documented, the general mechanisms established for amide transamidation provide a framework for understanding its potential reactivity.

The catalytic cycle for transamidation often involves the activation of the amide bond by a metal center. nih.gov A proposed mechanism initiates with the coordination of the amide to the metal catalyst. nih.gov In the case of this compound, the nitrogen atom would coordinate to the metal, followed by the reaction with an incoming amine. A key step in this process is the formation of a tetrahedral intermediate, which is facilitated by the metal catalyst. nih.gov Subsequent proton transfer and cleavage of the original carbon-nitrogen bond lead to the release of the new amide and regeneration of the catalyst. nih.gov

The nature of the transition metal and the ligands plays a critical role in the efficiency of the transamidation process. Catalysts based on metals such as zirconium, copper, and iron have been shown to be effective for the transamidation of various amides. The specific conditions, including temperature and solvent, are also crucial parameters that influence the reaction outcome.

A general proposed catalytic cycle for the transamidation of an amide is presented below, which can be extrapolated to this compound.

Table 1: Proposed General Catalytic Cycle for Transamidation

| Step | Description | Intermediate |

| 1 | Coordination of the amide to the metal precatalyst. | Metal-amidate complex |

| 2 | Reaction with a primary amine to form an adduct. | Bimolecular adduct |

| 3 | Proton transfer between the nitrogen atoms. | Intermediate with proton transfer |

| 4 | Intramolecular nucleophilic attack to form a metallacycle. | Metallacycle intermediate |

| 5 | Cleavage of the C-N bond and release of the new amide. | Regenerated catalyst and product |

This table is a generalized representation based on established transamidation mechanisms. nih.gov

Cross-Coupling Methodologies for N-Benzylic Linkages

The N-benzylic linkage in this compound represents a key site for functionalization through transition metal-catalyzed cross-coupling reactions. These reactions proceed via the activation of the benzylic C-N bond, a process that has been the focus of considerable research. nih.govresearchgate.netresearchgate.netrsc.org Nickel-based catalytic systems have emerged as particularly effective for this transformation. nih.gov

One prominent mechanism involves the oxidative addition of the C(sp³)-N bond to a low-valent metal center, such as Ni(0). nih.gov This step is often the rate-determining step in the catalytic cycle. nih.gov The presence of the benzyl group facilitates this process due to the ability of the benzyl group to stabilize the resulting organometallic intermediate. Following oxidative addition, a transmetalation step with a suitable coupling partner (e.g., an organoboron or organozinc reagent) occurs, followed by reductive elimination to form the new C-C bond and regenerate the active catalyst.

A nickel-catalyzed Heck-type benzylation of aryl olefins with benzylamines has been reported, which proceeds through the cleavage of the benzylic C-N bond. nih.gov This reaction is promoted by an amine-I₂ charge transfer complex. The proposed mechanism involves the formation of a benzylic radical after the oxidative addition of the C-N bond to Ni(0). nih.gov This radical is then captured by the aryl alkene, leading to the final product. nih.gov

Another approach involves the use of photoredox catalysis in conjunction with a nickel catalyst. nih.gov This dual catalytic system can be employed for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to form chiral N-benzylic heterocycles. nih.gov While this specific example does not use this compound as a substrate, the underlying principle of using a nickel catalyst to forge a new bond at the benzylic position is highly relevant.

Table 2: Key Mechanistic Steps in Nickel-Catalyzed N-Benzylic Cross-Coupling

| Step | Description | Catalyst/Reagent | Intermediate |

| Oxidative Addition | Cleavage of the benzylic C-N bond by the nickel catalyst. | Ni(0) complex | Benzyl-Ni(II) complex |

| Radical Formation | Formation of a benzylic radical via oxidative addition. | Ni(0)/I₂ | Benzylic radical |

| Transmetalation | Exchange of ligands with a coupling partner. | Organometallic reagent | Di-organonickel(II) complex |

| Reductive Elimination | Formation of the new C-C bond and catalyst regeneration. | - | Ni(0) complex and product |

This table summarizes key mechanistic steps derived from studies on benzylamines and related compounds. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of N Benzyl N Cyclopropylcyclopropanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. For a molecule such as N-Benzyl-N-cyclopropylcyclopropanamine, a combination of one-dimensional and two-dimensional NMR experiments would be employed to assign all proton and carbon signals and to understand the compound's conformational dynamics.

¹H and ¹³C NMR Applications for Structural Assignment

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the benzyl (B1604629) group and the two cyclopropyl (B3062369) rings. The aromatic protons of the benzyl group would typically appear in the downfield region (δ 7.0-7.5 ppm). The benzylic methylene (B1212753) protons (-CH₂-) would likely present as a singlet or, if diastereotopic, as a pair of doublets, a phenomenon that can occur in chiral environments or with restricted bond rotation. The protons on the two cyclopropyl rings would be found in the upfield region, characteristic of strained ring systems.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons of the benzyl group would resonate in the typical range for sp² hybridized carbons (δ 120-140 ppm), while the benzylic carbon would be found further upfield. The sp³ hybridized carbons of the cyclopropyl rings would appear at even higher field strengths.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic (C₆H₅) | 7.0 - 7.5 | 120 - 140 |

| Benzylic (CH₂) | 3.5 - 4.5 | 50 - 60 |

| Cyclopropyl (CH) | 0.5 - 1.5 | 10 - 20 |

| Cyclopropyl (CH₂) | 0.2 - 1.0 | 5 - 15 |

Note: These are predicted values and actual experimental values may vary.

Two-Dimensional NMR Techniques (HSQC, HMBC) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. google.com This would allow for the unambiguous assignment of each protonated carbon in the this compound molecule.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. For this compound (C₁₃H₁₇N), the expected monoisotopic mass would be calculated and compared to the experimental value.

Coupled Techniques (LC-MS, GC-MS) for Purity Assessment and Identification of Related Substances

Coupling chromatographic techniques with mass spectrometry allows for the separation of a sample into its individual components, which are then analyzed by the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for the analysis of a wide range of compounds, including those that are not volatile enough for gas chromatography. LC-MS would be employed to assess the purity of a sample of this compound and to identify any non-volatile impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, GC-MS is a highly effective separation and identification technique. Given the likely volatility of this compound, GC-MS could be used for purity assessment. The resulting mass spectrum for the main chromatographic peak would provide the fragmentation pattern, which is often unique to a specific compound and can be used for identification. A common fragmentation pathway for benzylamines involves the cleavage of the benzylic C-N bond, which would likely result in the formation of a tropylium (B1234903) ion (m/z 91). nih.gov

Table 2: Expected Mass Spectrometric Data for this compound

| Technique | Information Provided | Expected Key Fragment Ions (m/z) |

| HRMS | Accurate mass and elemental formula | [M+H]⁺ |

| GC-MS | Purity and fragmentation pattern | 91 (Tropylium ion), [M-C₃H₅]⁺, [M-C₇H₇]⁺ |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include C-H stretching vibrations for the aromatic and aliphatic (cyclopropyl and benzylic) groups, C=C stretching vibrations for the aromatic ring, and C-N stretching vibrations. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique to FTIR. It is particularly sensitive to non-polar bonds and can provide additional information about the carbon skeleton of the molecule.

Table 3: Expected Vibrational Spectroscopy Data for this compound

| Functional Group | Expected FTIR Absorption (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-N stretch | 1250 - 1020 |

Note: These are general ranges and the exact positions of the peaks would be specific to the molecule.

Chromatographic Techniques for Separation and Purification

The separation and purification of this compound are critical for its characterization, quality control, and for isolating it from reaction mixtures or impurities. Due to its unique structure, featuring a tertiary amine, a benzyl group, and two cyclopropyl rings, a combination of chromatographic techniques would be employed.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile and thermally labile compounds like this compound. The development of a robust LC method would focus on achieving adequate retention, resolution from potential impurities, and good peak shape.

Research Findings: For tertiary amines and N-benzyl compounds, reverse-phase (RP) HPLC is a common and effective approach. sielc.comsielc.com The basic nature of the tertiary amine in this compound necessitates careful control of the mobile phase pH to ensure consistent retention and to prevent peak tailing, which can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. The addition of an acidic modifier, such as formic acid, trifluoroacetic acid (TFA), or phosphoric acid, to the mobile phase is a standard practice. sielc.comsielc.com This protonates the amine, leading to more predictable interactions with the stationary phase and improved peak symmetry.

A typical stationary phase would be a C18 or C8 column, which separates compounds based on hydrophobicity. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the compound while also separating it from impurities with different polarities. Detection is typically achieved using a UV detector, as the benzyl group provides a strong chromophore. sielc.com For applications requiring higher sensitivity and specificity, such as in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) would be the method of choice.

Hypothetical HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good hydrophobic retention for the benzyl group. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to protonate the amine and improve peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid maintains consistent pH. |

| Gradient | 20% to 95% B over 20 minutes | To ensure elution of the compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |

| Detection | UV at 210 nm & 254 nm | The benzyl group allows for strong UV absorbance. sielc.com |

| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While the analysis of amines by GC can be challenging due to their polarity and potential for adsorption onto the column, leading to peak tailing, appropriate column selection and derivatization can overcome these issues. nih.govosti.gov Given its molecular weight, this compound is expected to be sufficiently volatile for GC analysis.

Research Findings: The direct analysis of tertiary amines by GC often requires a deactivated column to minimize interactions between the basic amine and active sites on the column surface. nih.gov Columns with a low-to-mid polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), are commonly used for the analysis of a wide range of organic compounds, including N-benzyl derivatives. osti.govojp.gov Temperature programming, where the column temperature is gradually increased, is essential for eluting the compound in a reasonable time with good peak shape.

For detection, a Flame Ionization Detector (FID) provides good general sensitivity for organic compounds. However, for unequivocal identification, a Mass Spectrometer (MS) is the preferred detector (GC-MS). The mass spectrum would provide a unique fragmentation pattern, with expected fragments corresponding to the benzyl cation (m/z 91) and fragments arising from the cleavage of the cyclopropyl groups. This technique is highly valuable for impurity profiling and structural confirmation. rsc.orgnih.gov

Hypothetical GC-MS Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) | A robust, low-bleed column suitable for MS detection and general-purpose analysis. osti.gov |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert carrier gas compatible with MS. |

| Inlet Temp. | 250 °C | To ensure complete vaporization without thermal degradation. |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | To achieve good separation and elution of the analyte. |

| MS Source Temp. | 230 °C | Standard temperature for electron ionization. |

| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible fragmentation patterns. |

| Scan Range | m/z 40-400 | To capture the molecular ion and key fragments. |

This compound possesses chiral centers at the cyclopropyl rings attached to the nitrogen atom. This means the compound can exist as enantiomers, which are non-superimposable mirror images. The separation of these enantiomers is crucial for understanding their specific biological activities, as enantiomers often exhibit different pharmacological and toxicological profiles. Chiral chromatography is the most effective technique for this purpose. nih.gov

Research Findings: The direct separation of amine enantiomers is most commonly achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamate), are highly versatile and have demonstrated success in separating a wide range of chiral amines. yakhak.orgresearchgate.net These separations can be performed in normal-phase, polar organic, or reversed-phase modes. For basic compounds like this compound, the mobile phase composition, particularly the use of additives, is critical. researchgate.net In normal-phase mode (e.g., hexane/isopropanol), a small amount of a basic additive like diethylamine (B46881) (DEA) is often used to improve peak shape and resolution by competing with the analyte for active sites on the CSP. researchgate.net Alternatively, an acidic additive like TFA can be used, which forms diastereomeric ion pairs with the analyte that can be resolved. nih.gov

Chiral GC can also be an option, typically requiring prior derivatization of the amine to form diastereomers or to enhance interaction with the chiral stationary phase. nih.gov

Hypothetical Chiral HPLC Method Parameters:

| Parameter | Suggested Condition | Rationale |

| Column | Chiralcel OD-H or Chiralpak IA/IB/IC | Polysaccharide-based CSPs known for broad selectivity for chiral amines. yakhak.orgnih.gov |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Normal-phase mode is often successful for polysaccharide CSPs. DEA is a basic modifier to improve peak shape. researchgate.net |

| Flow Rate | 0.5 - 1.0 mL/min | To ensure sufficient interaction with the CSP for optimal resolution. |

| Column Temp. | 25 °C | Controlled temperature is crucial for reproducible chiral separations. |

| Detection | UV at 254 nm | The benzyl group provides the necessary chromophore for detection. |

| Injection Vol. | 5 - 10 µL | Standard volume for analytical chiral HPLC. |

Computational Chemistry and Theoretical Studies on N Benzyl N Cyclopropylcyclopropanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry and electronic properties of molecules. For N-Benzyl-N-cyclopropylcyclopropanamine, DFT calculations can provide a detailed picture of its three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

A likely computational approach would involve geometry optimization using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost, paired with a suitable basis set like 6-31G(d,p) or larger for better accuracy. tandfonline.comnih.gov The resulting optimized geometry would reveal the spatial arrangement of the benzyl (B1604629) and cyclopropyl (B3062369) groups around the central nitrogen atom.

Based on DFT studies of related molecules like cyclopropylamine (B47189) and various N-benzylanilines, certain structural parameters can be anticipated. tandfonline.comresearchgate.net The C-N bond lengths are expected to be in the range of 1.46-1.48 Å. The internal C-C bonds of the cyclopropyl rings would be approximately 1.51 Å, characteristic of these strained three-membered rings. The phenyl ring of the benzyl group will exhibit typical aromatic C-C bond lengths of about 1.39-1.40 Å. The bond angles around the nitrogen atom are expected to deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk of the substituents.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-N Bond Length | 1.46 - 1.48 Å | DFT studies on cyclopropylamines and N-benzyl amines. tandfonline.comresearchgate.net |

| C-C (cyclopropyl) | ~1.51 Å | Characteristic bond length for cyclopropane (B1198618) rings. tandfonline.com |

| C-C (benzyl ring) | ~1.39 - 1.40 Å | Typical aromatic C-C bond lengths. |

| C-N-C Angle | >109.5° | Steric hindrance from benzyl and cyclopropyl groups. |

| N-C-C (cyclopropyl) | ~118-120° | Influence of the nitrogen substituent on the cyclopropyl ring. |

Note: The values in this table are estimations based on computational studies of structurally related compounds and are not the result of direct calculations on this compound.

Conformational Analysis and Rotational Equilibria

The presence of multiple single bonds in this compound allows for a complex conformational landscape. Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation around key bonds. Such studies are crucial for understanding the molecule's dynamic behavior and its potential interactions.

Computational methods, particularly DFT, can be used to perform a potential energy surface (PES) scan by systematically rotating specific dihedral angles. mdpi.com For this compound, the key rotational barriers to consider are:

Rotation around the N-CH₂ (benzyl) bond.

Rotation of the two cyclopropyl groups around their respective C-N bonds.

Studies on related N-benzhydrylformamides have shown that the rotation of aryl fragments can be significantly hindered by ortho-substituents, with rotational barriers ranging from 2.5 to 9.8 kcal/mol. mdpi.com For this compound, the rotation of the benzyl group will be influenced by the two cyclopropyl moieties. Similarly, the rotation of the cyclopropyl groups will be sterically hindered by each other and the benzyl group.

The relative energies of different conformers (e.g., gauche vs. anti) of cyclopropylamine have been studied, indicating that subtle energy differences can lead to a preference for certain spatial arrangements. researchgate.net It is expected that the lowest energy conformer of this compound will adopt a geometry that minimizes steric clash between the bulky benzyl and cyclopropyl groups.

Table 2: Estimated Rotational Energy Barriers in this compound

| Rotation Axis | Estimated Barrier (kcal/mol) | Influencing Factors |

| N-CH₂ (benzyl) | 3 - 10 | Steric interactions with cyclopropyl groups. |

| C-N (cyclopropyl) | 2 - 8 | Steric clash between the two cyclopropyl groups and the benzyl group. |

Note: These are estimated values based on analogous systems and the principles of steric hindrance. Actual values would require specific DFT calculations.

Reaction Mechanism Elucidation and Energy Profile Calculations

Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the entire energy profile of a chemical transformation, including reactants, transition states, intermediates, and products. rsc.org While the synthesis of this compound is not detailed in the provided context, computational studies can shed light on its potential reactivity.

A relevant example is the computational and experimental investigation of cyclopropyl-substituted nitrenium ions. chemrxiv.org In a study of N-benzyl-N-cyclopropyl nitrenium ion, it was found that the only detectable product was benzylisonitrile, which resulted from the elimination of ethylene. chemrxiv.org DFT calculations can be employed to model the reaction pathway for such a fragmentation, determining the activation energy and the thermodynamics of the process. This type of study provides insight into the stability of the cyclopropyl rings when adjacent to a reactive nitrogen center.

A typical computational approach to studying a reaction mechanism involves:

Optimizing the geometries of all stationary points (reactants, intermediates, products, and transition states) on the potential energy surface.

Performing frequency calculations to confirm the nature of each stationary point (minima or first-order saddle points).

Calculating the intrinsic reaction coordinate (IRC) to ensure that a transition state connects the correct reactant and product.

Such calculations could reveal, for instance, the energy barrier for a hypothetical SN2 reaction at the benzylic carbon or the feasibility of ring-opening reactions of the cyclopropyl groups under specific conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic data, which can aid in the structural elucidation of novel compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.govnih.govnih.gov

For this compound, DFT calculations could provide theoretical ¹H and ¹³C NMR spectra. These predicted spectra can be compared with experimental data to confirm the structure. The accuracy of the predicted shifts depends on the level of theory, the basis set, and the inclusion of solvent effects. nih.gov

Based on the known chemical shift ranges for similar structural motifs, a qualitative prediction can be made.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Benzyl -CH₂- | 3.5 - 4.5 | 50 - 60 | The benzylic protons are adjacent to a nitrogen and a phenyl group. |

| Benzyl (aromatic) | 7.2 - 7.4 | 127 - 130 (CH), 135 - 140 (quat. C) | Typical aromatic proton and carbon signals. |

| Cyclopropyl -CH- | 0.5 - 1.5 | 10 - 20 | The methine proton of the cyclopropyl group attached to nitrogen. |

| Cyclopropyl -CH₂- | 0.2 - 0.8 | 5 - 15 | The methylene (B1212753) protons of the cyclopropyl groups. |

Note: These are estimated chemical shift ranges based on general NMR principles and data for compounds containing benzyl and cyclopropyl groups. Actual shifts can be influenced by the specific electronic and steric environment in the molecule.

Molecular Dynamics Simulations for Compound Behavior in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide insights into its dynamic behavior in a solvent, which is crucial for understanding its properties in a realistic chemical environment. nih.gov

Specific information that could be obtained from MD simulations of this compound includes:

Solvation Structure: How solvent molecules arrange themselves around the solute, which can influence its reactivity and solubility.

Conformational Dynamics: The time-dependent fluctuations between different conformers and the preferred conformations in solution.

Hydrogen Bonding: Although this compound is a tertiary amine and cannot donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor. MD simulations can quantify the extent and lifetime of such interactions with protic solvents.

Diffusion and Transport Properties: The simulation can be used to calculate the diffusion coefficient of the molecule in a given solvent.

While no specific MD simulations for this compound are publicly available, the methodology has been applied to a wide range of organic molecules to understand their behavior in the condensed phase. nih.gov

Enzymatic Interactions and Metabolic Pathways of N Benzyl N Cyclopropylcyclopropanamine

Interaction with Cytochrome P450 Enzymes and Mechanism of Inactivation

The interaction of N-benzyl-N-cyclopropylamine with cytochrome P450 (P450) enzymes has been a subject of investigation to understand its mechanism of action and metabolic fate. biodeep.cn Historically, the inactivation of P450 and other enzymes by this compound was thought to occur through a single electron transfer (SET) mechanism. biodeep.cn This proposed mechanism involved the oxidation of the amine to form an aminium radical cation, which would then lead to the opening of the cyclopropyl (B3062369) ring and subsequent reaction with the P450 active site. biodeep.cn

However, more recent and comprehensive studies of the P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine have challenged this long-held belief. biodeep.cn These studies suggest that the primary metabolic pathway does not involve a SET mechanism but rather proceeds via hydrogen abstraction. This newer understanding is supported by the analysis of the metabolic products formed during in vitro incubations with P450 enzymes. biodeep.cn The oxidation process is dependent on the presence of a nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-regenerating system, which is characteristic of P450-mediated reactions. biodeep.cn

N-benzyl-N-cyclopropylamine has been characterized as a suicide substrate for cytochrome P450 enzymes. biodeep.cn Suicide substrates, also known as mechanism-based inactivators, are compounds that are converted by the target enzyme into a reactive intermediate. This intermediate then irreversibly binds to the enzyme, leading to its inactivation. The investigation into the suicide substrate activity of N-benzyl-N-cyclopropylamine has been crucial in elucidating its mechanism of P450 inactivation. biodeep.cn

Contrary to what would be expected from a SET mechanism, studies with N-benzyl-N-cyclopropyl-N-methylamine, a tertiary amine analog, showed that it did not inactivate P450 nor did it produce the ring-opened metabolite, 3-hydroxypropionaldehyde, without first undergoing N-demethylation to N-benzyl-N-cyclopropylamine. biodeep.cn This finding indicates that the presence of the secondary amine is critical for the inactivation process and further argues against the SET mechanism for the parent compound. biodeep.cn

Detailed in vitro metabolic studies with cytochrome P450 have led to the identification and quantification of several cleavage products and byproducts of N-benzyl-N-cyclopropylamine metabolism. The analysis of these metabolites has provided significant insights into the oxidative pathways. The major metabolites observed include cyclopropanone (B1606653) hydrate (B1144303) and 3-hydroxypropionaldehyde. biodeep.cn The formation of 3-hydroxypropionaldehyde was previously considered a "signature metabolite" for the SET oxidation of cyclopropylamines, but its co-formation with cyclopropanone hydrate in significant quantities has led to a re-evaluation of the mechanism. biodeep.cn

Other identified byproducts include cyclopropylamine (B47189), benzaldehyde, benzyl (B1604629) alcohol, and benzaldoxime. biodeep.cn The presence of these compounds indicates that the metabolic process is complex, involving multiple transformation pathways.

In Vitro Metabolic Fate Studies

The in vitro metabolic fate of N-benzyl-N-cyclopropylamine has been thoroughly examined using rat liver microsomal preparations fortified with NADPH. These studies are essential for understanding the primary metabolic reactions that the compound undergoes. The results from these experiments have provided a comprehensive profile of the metabolites produced.

The table below summarizes the yields of the various metabolites identified in in vitro studies of N-benzyl-N-cyclopropylamine with cytochrome P450. biodeep.cn

| Metabolite | Yield (%) |

| 3-Hydroxypropionaldehyde | 57 |

| Cyclopropanone hydrate | 34 |

| Benzaldoxime | 19 |

| Benzyl alcohol | 12 |

| Cyclopropylamine | 9 |

| Benzaldehyde | 6 |

These findings highlight that N-dealkylation and hydroxylation are significant metabolic reactions. The breakdown of the parent compound into various smaller molecules demonstrates the extensive enzymatic processing it undergoes.

Mechanistic Insights into Enzyme-Mediated Transformations

Firstly, the formation of cyclopropanone hydrate as a major metabolite is not readily explained by a SET pathway. biodeep.cn Secondly, studies on a related compound, N-cyclopropyl-N-methylaniline, when oxidized by P450, yielded cyclopropanone hydrate with no ring-opened products, and this compound did not inactivate P450. biodeep.cn This contrasts with its oxidation by horseradish peroxidase, which does proceed via a SET mechanism and results exclusively in ring-opened products. biodeep.cn

The instability of the carbinolamine intermediate formed during the metabolism of similar N-benzyl compounds is also a key factor. This intermediate is prone to breaking down into dealkylation products rather than undergoing further oxidation to an amide. These collective findings provide a more nuanced view of the intricate enzymatic processes involved in the metabolism of N-benzyl-N-cyclopropylamine, pointing towards a hydrogen abstraction pathway as the predominant mechanism of its transformation by cytochrome P450. biodeep.cn

Synthetic Utility and Applications in Complex Molecule Derivatization

Building Block in Advanced Heterocyclic Chemistry

The structure of N-Benzyl-N-cyclopropylcyclopropanamine makes it a potentially valuable precursor in the synthesis of advanced heterocyclic compounds. The nitrogen atom, being a tertiary amine, is nucleophilic and can participate in various reactions to form new carbon-nitrogen bonds. ncert.nic.in The presence of the two cyclopropyl (B3062369) groups offers unique pathways for the construction of nitrogen-containing rings.

One potential application lies in reactions that involve the ring-opening of the cyclopropyl groups. The high ring strain of cyclopropanes makes them susceptible to cleavage under certain conditions, such as in the presence of acids or through radical-mediated processes. researchgate.net This reactivity could be harnessed to generate intermediates that can then cyclize to form larger heterocyclic systems. For example, a Lewis acid-mediated ring opening could lead to a carbocationic intermediate that is subsequently trapped by an intramolecular nucleophile, leading to the formation of a five- or six-membered ring.

Furthermore, the benzyl (B1604629) group can serve a dual role. wikipedia.org Initially, it acts as a protecting group, preventing unwanted side reactions at the nitrogen center. acs.org Following the construction of the heterocyclic core, the benzyl group can be selectively removed through methods like catalytic hydrogenation, unmasking a secondary amine that can be further functionalized. acs.org This strategy allows for a modular approach to the synthesis of complex heterocycles.

The table below illustrates some potential transformations where this compound could be utilized as a building block.

| Transformation Type | Role of this compound | Potential Heterocyclic Product |

| Acid-catalyzed rearrangement | Cyclopropyl ring-opening and cyclization | Substituted pyrrolidines or piperidines |

| Radical-mediated cyclization | Homolytic cleavage of a cyclopropyl C-C bond | Nitrogen-containing bicyclic compounds |

| Transition metal-catalyzed C-H activation | Functionalization of the benzylic or cyclopropyl C-H bonds | Precursors to complex fused heterocycles |

Derivatization for Pharmacologically Relevant Scaffolds

The structural motifs present in this compound are found in numerous biologically active molecules. The cyclopropylamine (B47189) moiety, for instance, is a key component in a variety of pharmaceuticals and agrochemicals. longdom.org The benzylamine (B48309) scaffold is also prevalent in medicinal chemistry. nih.gov Consequently, this compound could serve as a valuable starting material for the synthesis of new derivatives with potential pharmacological applications.

Construction of N-Benzylic Heterocycles with Defined Stereochemistry

The synthesis of N-benzylic heterocycles with controlled stereochemistry is a significant area of research, as the spatial arrangement of atoms in a molecule is often crucial for its biological activity. mdpi.com While this compound itself is achiral, it can be used in reactions that introduce chirality. For instance, asymmetric deprotonation of the benzylic position followed by reaction with an electrophile could generate a new stereocenter.

Another approach could involve the enantioselective opening of one of the cyclopropyl rings. The use of a chiral catalyst could differentiate between the two enantiotopic faces of the cyclopropane (B1198618) ring, leading to a non-racemic product. This strategy would be particularly useful for accessing chiral N-benzylic heterocycles that are otherwise difficult to synthesize.

Synthesis of Substituted Pyrrolidine (B122466) Derivatives

The pyrrolidine ring is a common scaffold in a vast number of natural products and pharmaceuticals. The rearrangement of cyclopropyl-substituted amines is a known method for the synthesis of pyrrolidine derivatives. researchgate.net This transformation often proceeds through a cyclopropyliminium ion intermediate, which then undergoes a ring-expansion to form the five-membered pyrrolidine ring. researchgate.net

In the case of this compound, a similar rearrangement could be envisioned. Activation of one of the cyclopropyl groups, for example through the formation of an N-oxide and subsequent reaction, could trigger a cascade of reactions leading to a substituted pyrrolidine. The remaining cyclopropyl and benzyl groups would offer further points for diversification, allowing for the creation of a library of compounds for biological screening.

The following table outlines a hypothetical synthetic route to a substituted pyrrolidine from this compound.

| Step | Reaction | Intermediate/Product |

| 1 | Oxidation of the amine | N-oxide of this compound |

| 2 | Activation and rearrangement | Cyclopropyliminium ion intermediate |

| 3 | Ring expansion | N-benzyl-N-cyclopropyl-substituted pyrrolidinium (B1226570) ion |

| 4 | Nucleophilic trapping | Functionalized pyrrolidine derivative |

Exploration as a Chiral Auxiliary or Ligand Component in Asymmetric Catalysis

The development of new chiral ligands and auxiliaries is a cornerstone of asymmetric catalysis. A chiral derivative of this compound could potentially serve in this capacity. The synthesis of an enantiopure version of this compound, for example by resolution or through an asymmetric synthesis, would be the first step in this exploration.

If a chiral version were available, the nitrogen atom could act as a coordination site for a metal catalyst. The steric bulk of the benzyl and cyclopropyl groups could create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of a catalyzed reaction. The specific geometry and electronic properties of the dicyclopropylamine (B1602253) moiety could offer unique selectivity compared to existing ligands.

Potential applications could include its use in asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The modular nature of the compound would also allow for fine-tuning of its steric and electronic properties by modifying the benzyl group or the cyclopropyl rings, enabling the optimization of the ligand for a specific catalytic transformation.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The synthesis of N-Benzyl-N-cyclopropylcyclopropanamine, particularly in a stereocontrolled manner, represents a significant synthetic challenge and a key area for future research. The presence of a potentially chiral tertiary amine center invites the development of asymmetric methods to access specific enantiomers or diastereomers.

Future synthetic strategies could diverge into several innovative pathways:

Asymmetric Cyclopropanation: Building upon established methods for the asymmetric synthesis of cyclopropanes, research could focus on the cyclopropanation of substrates already containing the N-benzyl-N-cyclopropyl moiety. researchgate.netnih.gov For instance, rhodium-catalyzed cyclopropanation of a suitable olefin with a diazo compound could yield highly functionalized and enantioenriched cyclopropane (B1198618) rings. researchgate.net Furthermore, chemoenzymatic strategies using engineered hemoproteins have shown remarkable diastereo- and enantioselectivity in cyclopropanation reactions and could be adapted for this purpose. nih.gov

Diastereoselective Nucleophilic Substitution: A promising approach involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. nih.govku.edu A hypothetical route could involve the reaction of a chiral cyclopropylamine (B47189) with a substituted bromocyclopropane, where the existing stereocenter directs the configuration of the newly formed bond.

Convergent Catalytic Approaches: Palladium-catalyzed decarboxylative allylic alkylation of lactams has emerged as a powerful method for creating quaternary N-heterocycles. nih.govresearchgate.net A similar strategy could be envisioned where a precursor containing one cyclopropyl (B3062369) group undergoes catalytic alkylation with a second cyclopropyl-containing electrophile to assemble the final structure enantioselectively.

These advanced synthetic methods would be crucial for producing stereochemically pure isomers of this compound, enabling the investigation of their chiroptical properties and stereospecific interactions in biological or catalytic systems.

Table 1: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages | Key Challenge |

|---|---|---|---|

| Asymmetric Cyclopropanation | Introduction of a second cyclopropyl ring onto an N-benzyl-N-cyclopropyl precursor using a chiral catalyst or enzyme. researchgate.netnih.gov | High potential for enantioselectivity and diastereoselectivity. Access to functionalized derivatives. | Synthesis of suitable precursors and optimization of catalyst/enzyme performance. |

| Diastereoselective Substitution | Reaction of a chiral cyclopropylamine with an activated chiral cyclopropane electrophile. nih.govku.edu | Builds upon existing, well-understood methodologies for forming C-N bonds. | Controlling the diastereoselectivity in the key bond-forming step. |

| Convergent Catalytic Alkylation | Palladium-catalyzed coupling of two different cyclopropyl-containing fragments. nih.gov | High convergency and potential for excellent enantiocontrol using established chiral ligands. | Development of suitable coupling partners and catalyst systems. |

Advanced Mechanistic Studies Utilizing Isotopic Labeling and Kinetic Isotope Effects

A deep understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is essential for optimizing processes and discovering new reactivity. Isotopic labeling and the study of kinetic isotope effects (KIEs) are powerful tools for this purpose. wikipedia.orgprinceton.edunih.govnih.gov

Future mechanistic investigations could include:

Isotopic Labeling Studies: The synthesis of isotopologues of this compound, for example with ¹³C in one or both cyclopropyl rings, ¹⁵N at the nitrogen center, or deuterium (B1214612) on the benzyl (B1604629) group, would allow chemists to trace the fate of these atoms through synthetic sequences or subsequent reactions. researchgate.net This is particularly valuable for identifying bond cleavage and formation events, such as in potential ring-opening reactions of the strained cyclopropane rings under electrophilic conditions. nih.gov Enzyme-catalyzed methods are increasingly used for the synthesis of labeled cyclopropanes for such studies. nih.gov

Kinetic Isotope Effects (KIEs): Measuring the KIE by comparing the reaction rates of deuterated versus non-deuterated substrates (kH/kD) can reveal whether a C-H bond is broken in the rate-determining step of a reaction. princeton.edulibretexts.org This could be applied to study the mechanism of C-N bond formation during the amine's synthesis or to probe potential C-H activation reactions on the benzyl or cyclopropyl groups. Both primary and smaller secondary KIEs can provide detailed information about the transition state geometry. wikipedia.orgnih.gov For instance, a significant primary KIE would be expected for a rate-limiting C-H bond cleavage, while secondary KIEs could help distinguish between SN1 and SN2-type mechanisms in substitution reactions. wikipedia.org

These advanced mechanistic studies would provide fundamental insights into the molecule's reactivity, guiding the rational design of more efficient syntheses and novel applications.

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic procedures from the lab bench to larger-scale production can be accelerated by leveraging modern technologies like flow chemistry and automated synthesis platforms. These technologies offer enhanced safety, reproducibility, and efficiency.

Future research should explore:

Continuous Flow Synthesis: The synthesis of this compound could be adapted to a continuous flow process. acs.orgmdpi.com Flow reactors offer superior control over reaction parameters like temperature and pressure, which can be crucial for managing exothermic reactions or handling unstable intermediates. acs.org This approach has been successfully used for the synthesis of various cyclopropylamines and other complex amines, often leading to higher yields and productivity with shorter reaction times. rsc.orgvapourtec.comresearchgate.net The ability to "telescope" multiple synthetic steps without intermediate purification is a key advantage of flow chemistry. acs.org

Automated Synthesis and Optimization: High-throughput automated synthesis platforms could be employed to rapidly screen a wide range of catalysts, ligands, solvents, and reaction conditions to find the optimal procedure for synthesizing this compound and its derivatives. youtube.comyoutube.com These robotic systems can perform numerous experiments in parallel, generating large datasets that can be used to accelerate process development and lead optimization. youtube.comyoutube.com Systems that use pre-filled reagent cartridges are making this technology more accessible to a broader range of research labs. youtube.com

By integrating these technologies, the synthesis of this compound and a library of its analogs could be achieved with greater speed, safety, and efficiency, facilitating further research into their properties and applications.

Exploration of this compound in Catalyst Design

Chiral amines and N-heterocycles are foundational components of many successful ligands in asymmetric catalysis. nih.govnih.govnih.gov If this compound can be prepared in enantiomerically pure form, its unique steric and electronic properties make it a compelling candidate for a novel chiral ligand.

Avenues for exploration in this area include:

As a Chiral Ligand: The tertiary amine itself, with its chiral center and bulky dicyclopropylmethyl substituent, could serve as a ligand for transition metals. The steric environment created by the two cyclopropyl groups is distinct from more common alkyl or aryl substituents and could impart unique selectivity in catalytic transformations.

As a Scaffold for More Complex Ligands: The benzyl group provides a convenient handle for further functionalization. It could be modified to include other coordinating groups (e.g., phosphines, oxazolines, or phenols), creating a bidentate or tridentate chiral ligand. Such ligands are highly sought after for a range of metal-catalyzed reactions, including palladium-catalyzed allylic alkylations and cross-couplings. researchgate.netrsc.org

In Organocatalysis: Chiral amines are cornerstones of organocatalysis. The specific basicity and steric profile of this compound could be harnessed in reactions such as Michael additions, aldol (B89426) reactions, or Mannich reactions, potentially offering new reactivity or selectivity profiles compared to existing catalysts.

The development of this compound as a new ligand platform could open doors to novel and highly selective catalytic processes for the synthesis of valuable chiral molecules.

Computational Design of Analogs with Modulated Reactivity or Selectivity

Computational chemistry provides powerful tools to predict molecular properties and guide experimental work, saving significant time and resources. Density Functional Theory (DFT) and other molecular modeling techniques can be applied to this compound to accelerate the discovery of new functions. researchgate.netnih.gov

Future computational research could focus on:

Predicting Physicochemical Properties: DFT calculations can be used to determine the ground-state geometry, conformational preferences, and electronic structure (e.g., HOMO-LUMO energies, electrostatic potential) of this compound. researchgate.netfrontiersin.org This information is fundamental to understanding its intrinsic reactivity, basicity, and potential as a ligand.

Modeling Reaction Mechanisms: Computational studies can elucidate the transition states and reaction profiles for its synthesis or subsequent reactions, complementing experimental work with KIEs and isotopic labeling. rsc.orgresearchgate.net This can help resolve mechanistic ambiguities and identify barriers to desired transformations.

Table 2: Computational Approaches and Objectives

| Computational Method | Research Objective | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Determine ground-state geometry, electronic structure, and reactivity descriptors. researchgate.netfrontiersin.org | Prediction of molecular shape, HOMO-LUMO gap, charge distribution, and sites of electrophilic/nucleophilic attack. |

| Transition State Modeling | Elucidate reaction mechanisms for synthesis or reactivity. rsc.orgresearchgate.net | Identification of energy barriers and transition state structures, corroborating experimental mechanistic data. |

| In Silico Analog Design | Screen virtual libraries of derivatives for desired properties. scienceopen.commdpi.com | Prioritization of synthetic targets with optimized basicity, steric bulk, or electronic properties for catalysis or other applications. |

By combining these computational approaches with advanced synthesis and catalysis, the full potential of the this compound scaffold can be systematically unlocked.

Q & A

What are the recommended synthetic pathways for N-Benzyl-N-cyclopropylcyclopropanamine, and how can reaction efficiency be optimized?

Basic:

Common synthetic routes include:

- Reductive amination : Reacting cyclopropylamine derivatives with benzyl carbonyl compounds under reducing agents (e.g., NaBH₃CN).

- Nucleophilic substitution : Using cyclopropane-containing alkyl halides with benzylamine derivatives.

Advanced:

Optimization strategies:

- Catalyst screening : Test transition metal catalysts (e.g., Pd/C) to enhance coupling efficiency.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) to improve reaction kinetics.

- Computational modeling : Employ methods like the Joback group contribution approach to predict reaction thermodynamics and identify bottlenecks .

How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

Methodological approach:

- Predictive models : Use Crippen fragmentation or McGowan volume-based methods to estimate logP and solubility .

- Cross-validation : Compare computational predictions with experimental assays (e.g., shake-flask method for logP).

- In silico tools : Leverage NIST WebBook algorithms for vapor pressure and thermodynamic properties .

What analytical techniques are suitable for characterizing this compound and ensuring purity?

Basic:

- NMR spectroscopy : Confirm structural integrity via ¹H/¹³C NMR chemical shifts and coupling constants.

- HPLC-MS : Assess purity and detect trace impurities using reverse-phase chromatography with MS detection.

Advanced:

- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

- High-resolution mass spectrometry (HRMS) : Validate molecular formula with <2 ppm error .

How should contradictory literature data on the compound’s stability under varying pH conditions be resolved?

Methodological steps:

Controlled studies : Conduct stability assays at pH 2–12 (simulating physiological and storage conditions).

Kinetic monitoring : Use UV-Vis spectroscopy or LC-MS to track degradation products over time.

Peer validation : Collaborate with independent labs to replicate findings, addressing inconsistencies noted in limited datasets .

What computational models are validated for predicting the pharmacokinetic properties of this compound?

Approach:

- ADMET prediction : Use Crippen’s method for logP and McGowan’s approach for membrane permeability .

- Molecular dynamics (MD) simulations : Model blood-brain barrier penetration using free energy calculations.

- In vitro correlation : Validate predictions with Caco-2 cell assays for intestinal absorption.

What safety protocols are critical when handling this compound given limited toxicological data?

Recommendations:

- PPE : Use OV/AG/P99 respirators and nitrile gloves, as advised for structurally similar amines .

- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.

- Toxicity screening : Perform preliminary in vitro assays (e.g., Ames test for mutagenicity) to fill data gaps .

How can researchers design dose-response studies for this compound in neuropharmacological applications?

Advanced design:

- In vivo models : Use rodent behavioral assays (e.g., forced swim test) with doses ranging from 1–100 mg/kg.

- Pharmacokinetic profiling : Measure plasma half-life and brain tissue distribution via LC-MS/MS.

- Negative controls : Include cyclopropane-free analogs to isolate structural contributions to activity.

What strategies mitigate synthetic byproducts during large-scale preparation of this compound?

Optimization:

- Purification : Employ flash chromatography or recrystallization to remove benzylated side products.

- Reaction monitoring : Use in-line FTIR or Raman spectroscopy to detect intermediates in real time.

- Scale-up adjustments : Optimize stirring rates and temperature gradients to prevent exothermic side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.